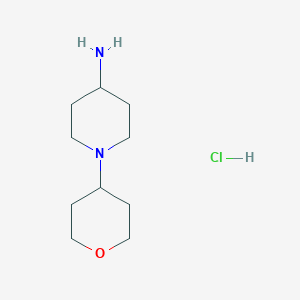

1-(Oxan-4-yl)piperidin-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(oxan-4-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;/h9-10H,1-8,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGSRTDXNRAGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-13-1 | |

| Record name | 4-Piperidinamine, 1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876716-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Optimized Production Routes

Primary Synthetic Pathways and Strategic Approaches

The construction of the 1-(Oxan-4-yl)piperidin-4-amine core structure predominantly relies on the formation of a crucial carbon-nitrogen bond between the two heterocyclic moieties. Reductive amination stands out as the most prevalent and effective method, exemplifying both nucleophilic substitution and N-alkylation principles.

The synthesis is fundamentally a nucleophilic substitution reaction where the piperidine (B6355638) nitrogen acts as the nucleophile. A common and highly effective approach is the one-pot reductive amination process. This reaction begins with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then reversibly dehydrates to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.

In a typical synthesis of the target molecule's precursor, a protected form of piperidin-4-amine, such as tert-butyl piperidin-4-ylcarbamate, is reacted with tetrahydro-4H-pyran-4-one (oxan-4-one). The piperidine nitrogen attacks the carbonyl carbon of the pyranone, leading to the formation of an iminium ion intermediate, which is subsequently reduced without being isolated. This process efficiently creates the desired N-substituted piperidine structure.

This synthetic route is a classic example of N-alkylation, where the piperidine nitrogen is alkylated by the oxane ring. The direct alkylation of piperidin-4-amine with an oxane derivative bearing a leaving group is a possible but less common approach due to potential side reactions and the efficiency of the reductive amination pathway.

Advanced Reaction Condition Optimization in Research Synthesis

Optimizing reaction conditions is paramount for maximizing yield, minimizing impurities, and ensuring the scalability and sustainability of the synthesis. Key parameters include the choice of solvent, reaction temperature, control of reactant stoichiometry, and the adoption of green chemistry principles.

The choice of solvent significantly impacts the rate and outcome of the reductive amination. Aprotic solvents are generally preferred for reactions involving sodium triacetoxyborohydride (B8407120).

Solvent Selection : 1,2-Dichloroethane (DCE) is a commonly cited and effective solvent, often leading to faster reaction rates compared to other solvents like tetrahydrofuran (B95107) (THF). scribd.comresearchgate.net Acetonitrile (B52724) is also a viable option. researchgate.net The solvent's ability to dissolve the reactants and intermediates while being compatible with the reducing agent is crucial.

Temperature Control : These reactions are typically conducted at ambient room temperature, which minimizes energy consumption and reduces the likelihood of side reactions. scribd.com On larger scales, the addition of the reducing agent may be done in portions with cooling to manage any exotherms. sciencemadness.org

The following interactive table summarizes the influence of different solvent systems on reaction efficiency.

| Solvent System | Typical Temperature | Relative Reaction Rate | Notes |

| 1,2-Dichloroethane (DCE) | Room Temperature | Fast | Preferred solvent for rapid conversions. scribd.comresearchgate.net |

| Tetrahydrofuran (THF) | Room Temperature | Moderate | A viable alternative to DCE, though reactions may be slower. scribd.comresearchgate.net |

| Acetonitrile (MeCN) | Room Temperature | Moderate | Can be used, effectiveness is substrate-dependent. researchgate.net |

| Methanol (B129727) (MeOH) | Not Recommended | N/A | Reacts with the reducing agent, leading to rapid reduction of the carbonyl starting material. scribd.com |

Precise control over the stoichiometry of reactants and reagents is essential for driving the reaction to completion and maximizing the yield of the desired product.

Reactant Ratios : The reaction is typically run with a near-equimolar ratio of the amine and carbonyl components. In cases involving less reactive amines, a slight excess (1.5-2 equivalents) of the carbonyl compound may be used to ensure complete consumption of the amine. scribd.com

Reducing Agent : Sodium triacetoxyborohydride is generally used in a slight excess (approx. 1.4-2.0 equivalents) to ensure the complete reduction of the intermediate iminium ion. scribd.com

Acid Catalyst : The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can accelerate the rate of imine formation, particularly with less reactive ketones. scribd.comsciencemadness.org This is because protonation of the carbonyl oxygen makes it more electrophilic. However, an excess of acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. acs.org

The table below illustrates typical stoichiometric parameters for yield enhancement.

| Reactant/Reagent | Stoichiometric Ratio (Equivalents) | Purpose |

| Piperidine-4-amine derivative | 1.0 | Limiting Reagent |

| Tetrahydro-4H-pyran-4-one | 1.0 - 1.5 | Drives reaction to completion. scribd.com |

| Sodium Triacetoxyborohydride | 1.4 - 2.0 | Ensures complete reduction of the iminium intermediate. scribd.com |

| Acetic Acid (optional) | 1.0 - 2.0 | Catalyzes imine formation. scribd.com |

Modern synthetic chemistry emphasizes the use of environmentally benign practices. Reductive amination is inherently aligned with green chemistry principles due to its high atom economy and potential for one-pot execution, which minimizes waste from intermediate purification steps. wikipedia.org

Further improvements focus on replacing hazardous reagents and solvents. jocpr.com

Alternative Solvents : Efforts are made to replace halogenated solvents like DCE with greener alternatives. While alcohols like methanol are incompatible with sodium triacetoxyborohydride, research into other bio-based or recyclable solvents like glycerol (B35011) is ongoing for other reductive amination systems. ias.ac.in

Catalytic Approaches : Moving from stoichiometric reducing agents to catalytic methods is a key goal of green chemistry. wikipedia.org Catalytic hydrogenation using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Nickel is an alternative that produces only water as a byproduct. wikipedia.org These methods reduce the waste generated from hydride reagents.

Alternative Reducing Agents : Other transfer hydrogenation reagents, such as formic acid or ammonium (B1175870) formate, can be used in conjunction with a catalyst, offering a safer alternative to gaseous hydrogen. frontiersin.org These approaches contribute to a more sustainable and cost-effective production route for N-alkylated piperidines. researchgate.net

Chromatographic and Crystallization Techniques for Research-Grade Purity

The purification of 1-(Oxan-4-yl)piperidin-4-amine hydrochloride, and its immediate precursors, often involves a multi-step approach combining flash chromatography and subsequent crystallization. The choice of technique and specific conditions are dictated by the impurity profile of the crude product.

Flash Column Chromatography:

Flash column chromatography is a primary tool for the purification of the Boc-protected intermediate, tert-butyl (1-(oxan-4-yl)piperidin-4-yl)carbamate. This technique leverages the differential adsorption of the target compound and impurities onto a stationary phase, typically silica (B1680970) gel, allowing for their separation. The selection of an appropriate mobile phase is critical for effective separation.

A common solvent system employed for the purification of the Boc-protected precursor is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of this eluent can be fine-tuned to achieve optimal separation. For instance, a step-gradient elution might be employed, starting with a less polar mixture to elute non-polar impurities, followed by a gradual increase in the proportion of ethyl acetate to elute the desired compound.

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate (Gradient elution) |

| Typical Gradient | Start: 9:1 Hexane/Ethyl Acetate -> End: 1:1 Hexane/Ethyl Acetate |

| Detection | Thin Layer Chromatography (TLC) with UV visualization or staining |

Following chromatographic purification of the intermediate, the Boc protecting group is removed under acidic conditions. The resulting crude 1-(Oxan-4-yl)piperidin-4-amine is then typically converted to its hydrochloride salt to improve stability and ease of handling. This crude salt then undergoes further purification.

For the final hydrochloride salt, a polar solvent system is required for chromatography due to the increased polarity of the compound. A mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) is often effective.

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane/Methanol (Gradient elution) |

| Typical Gradient | Start: 98:2 DCM/MeOH -> End: 90:10 DCM/MeOH |

| Detection | Thin Layer Chromatography (TLC) with potassium permanganate (B83412) stain |

Crystallization Techniques:

Crystallization is a powerful technique for achieving high purity of the final hydrochloride salt. The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at varying temperatures. For piperidine hydrochloride salts, alcoholic solvents are frequently employed.

A common method involves dissolving the crude this compound in a minimal amount of hot ethanol (B145695). The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 0-4 °C) to promote crystal formation. The slow cooling process is crucial for the formation of well-defined crystals and the exclusion of impurities.

| Solvent System | Procedure | Expected Purity |

| Ethanol | Dissolution in hot ethanol followed by slow cooling. | ≥98% |

| Ethanol/Diethyl Ether | Dissolution in ethanol followed by the addition of diethyl ether to induce precipitation. | ≥98% |

| Methanol/Dichloromethane | Slow evaporation of a solution in a mixture of dichloromethane and methanol. | ≥97% |

The purity of the final product is typically verified by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the identity and quantify the purity of the this compound, ensuring it meets the stringent requirements for research applications.

Chemical Reactivity and Mechanistic Transformation Studies

Elucidation of Amine Reactivity and Functional Group Interconversions

The presence of two distinct amine functionalities, a primary and a tertiary amine, allows for a range of chemical transformations. The reactivity of each nitrogen atom is influenced by its steric environment and electronic properties.

The oxidation of 1-(Oxan-4-yl)piperidin-4-amine can lead to various products depending on the oxidizing agent and reaction conditions. The primary amine is susceptible to oxidation to form nitroso, nitro, or imine derivatives. The tertiary amine of the piperidine (B6355638) ring can be oxidized to an N-oxide.

Detailed research findings on the specific oxidation of 1-(Oxan-4-yl)piperidin-4-amine hydrochloride are not extensively available in the public domain. However, the reactivity can be inferred from studies on analogous N-substituted piperidines. For instance, the oxidation of secondary piperidines to the corresponding cyclic imines is a known transformation, often mediated by reagents like 9-azabicyclononane N-oxyl (ABNO) in electrochemical setups. While the target compound has a tertiary piperidine nitrogen, the primary exocyclic amine could potentially undergo oxidation.

Table 1: Potential Oxidation Products of 1-(Oxan-4-yl)piperidin-4-amine

| Oxidizing Agent | Potential Product at Primary Amine | Potential Product at Tertiary Amine |

| Mild Oxidants (e.g., H₂O₂) | Hydroxylamine derivative | N-oxide |

| Stronger Oxidants (e.g., KMnO₄) | Nitro derivative | Ring-opened products |

| Selective Oxidants (e.g., Dess-Martin periodinane) | Imine (if followed by condensation) | No reaction expected |

Note: This table represents theoretically possible outcomes based on general amine chemistry, as specific experimental data for the target compound is limited.

Given the saturated nature of the piperidine and oxane rings, reduction reactions would primarily target derivatives of the amine groups, such as imines or amides formed in prior reaction steps. The hydrochloride salt itself is not susceptible to typical reduction methods. If the primary amine were, for example, converted to an imine via condensation with a carbonyl compound, the resulting C=N double bond could be readily reduced by agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield a secondary amine.

Characterization of such reduction products would involve standard spectroscopic techniques. For example, the conversion of an imine to a secondary amine would be confirmed by the disappearance of the C=N stretching frequency in the IR spectrum and the appearance of an N-H stretch, as well as characteristic shifts in the ¹H and ¹³C NMR spectra.

The nucleophilicity of the two amine groups in 1-(Oxan-4-yl)piperidin-4-amine is a key aspect of its reactivity. The primary amine at the C-4 position is a potent nucleophile, readily participating in reactions with various electrophiles. nih.gov The tertiary amine within the piperidine ring is also nucleophilic, though its reactivity is sterically more hindered. In the hydrochloride salt form, the protonated amine will have significantly reduced nucleophilicity.

Nucleophilic Substitution:

The primary amine can act as a nucleophile in SN2 reactions with alkyl halides, leading to N-alkylation. It can also react with acyl chlorides or anhydrides to form amides, and with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in building more complex molecular architectures.

Electrophilic Substitution:

Electrophilic substitution directly on the nitrogen atoms is a defining characteristic of amines. nih.gov The lone pair of electrons on the nitrogen atoms allows them to attack electron-deficient species. For 1-(Oxan-4-yl)piperidin-4-amine, both the primary and tertiary nitrogens can react with electrophiles. The less sterically hindered primary amine is generally more reactive towards bulky electrophiles.

Table 2: Examples of Nucleophilic and Electrophilic Substitution Reactions

| Reaction Type | Reagent Example | Product Type |

| Nucleophilic (Amine as Nucleophile) | Acetyl chloride | N-(1-(Oxan-4-yl)piperidin-4-yl)acetamide |

| Nucleophilic (Amine as Nucleophile) | Benzyl bromide | N-Benzyl-1-(oxan-4-yl)piperidin-4-amine |

| Electrophilic (Amine as Nucleophile) | Benzenesulfonyl chloride | N-(1-(Oxan-4-yl)piperidin-4-yl)benzenesulfonamide |

Investigation of Stereochemical Outcomes in Synthetic Reactions

The stereochemistry of this compound is centered around the chiral centers that can be generated during its synthesis or subsequent reactions. The piperidine ring can adopt a chair conformation, and substituents can be in either axial or equatorial positions. Reactions at the 4-position of the piperidine ring can potentially lead to diastereomers, depending on the nature of the reactants and the reaction mechanism.

For instance, in reactions involving the formation of a new stereocenter at a position adjacent to the piperidine ring, the existing ring structure can influence the stereochemical outcome through steric hindrance or by directing the approach of the incoming reagent. While specific studies on the stereochemical outcomes of reactions involving this particular compound are scarce, general principles of stereoselective synthesis on piperidine rings would apply. Catalyst-controlled C-H functionalization has been shown to selectively introduce substituents at the C2, C3, or C4 positions of piperidines with high stereocontrol. nih.gov

Advanced Studies on Reaction Mechanism Elucidation

Advanced mechanistic studies, including computational and kinetic investigations, are crucial for a deep understanding of the reactivity of 1-(Oxan-4-yl)piperidin-4-amine. Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity descriptors, and transition states of reactions involving this molecule. nih.govresearchgate.net Such studies can help predict the most likely reaction pathways and explain observed regioselectivity and stereoselectivity.

Role As a Versatile Intermediate and Building Block in Complex Molecular Architectures

Precursor Applications in Heterocyclic Compound Synthesis

1-(Oxan-4-yl)piperidin-4-amine hydrochloride serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds. The presence of a primary amine on the piperidine (B6355638) ring and the ether linkage within the oxane ring offer multiple reactive sites for building complex molecular architectures. The piperidine moiety is a prevalent feature in many FDA-approved drugs, highlighting its importance in pharmaceutical research. The incorporation of the oxane ring can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug design.

The utility of this compound as a precursor is rooted in its ability to participate in various cyclization and condensation reactions. The primary amine group is a key functional handle for introducing the entire 1-(oxan-4-yl)piperidine-4-yl moiety into a target molecule. This is particularly valuable in the construction of nitrogen-containing heterocyclic systems, which are a cornerstone of many biologically active compounds.

Derivatization Strategies for Piperidine and Oxane Ring Systems

The piperidine and oxane rings of this compound offer opportunities for a range of derivatization strategies to create libraries of compounds for drug discovery. The secondary amine within the piperidine ring, once the hydrochloride salt is neutralized, can be a site for N-alkylation, N-acylation, or reductive amination reactions. These modifications allow for the introduction of diverse substituents, which can be tailored to optimize the pharmacological profile of a lead compound.

Furthermore, while the oxane ring is generally more stable, advanced synthetic methods could potentially allow for ring-opening reactions or functionalization at positions adjacent to the oxygen atom, although such transformations are less common. The primary focus of derivatization typically remains on the highly reactive primary amine and the secondary amine of the piperidine ring. For instance, the primary amine can be transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, each imparting distinct chemical and biological properties to the resulting molecule.

Construction of Advanced Bioactive Molecular Scaffolds

The true value of this compound as a building block is demonstrated in its application to construct complex, multi-ring systems with significant biological activity. Its bifunctional nature, possessing both nucleophilic amine groups, allows it to be readily incorporated into larger molecular scaffolds.

Integration into Imidazopyridine-Based Structures

Imidazopyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anxiolytic, hypnotic, and anticancer effects. The synthesis of imidazopyridine derivatives often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related synthon. A common strategy for incorporating a substituent at the amino position of an imidazopyridine is through the reaction of a substituted amine with a suitable imidazopyridine precursor.

In a representative synthetic approach, 1-(Oxan-4-yl)piperidin-4-amine could be reacted with a 2-chloro-substituted imidazopyridine derivative. The nucleophilic primary amine of the piperidine moiety would displace the chlorine atom via a nucleophilic aromatic substitution reaction, thereby tethering the 1-(oxan-4-yl)piperidine group to the imidazopyridine core. This reaction would typically be carried out in the presence of a base to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

Table 1: Representative Reaction for Integration into Imidazopyridine Scaffolds

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-(Oxan-4-yl)piperidin-4-amine | 2-Chloro-imidazo[1,2-a]pyridine | N-(1-(Oxan-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridin-2-amine | Nucleophilic Aromatic Substitution |

Utility in the Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com A common and effective method for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a primary amine with a 4-chloroquinazoline. researchgate.net

This methodology can be readily applied to incorporate the 1-(oxan-4-yl)piperidine moiety into a quinazoline scaffold. The reaction would involve the nucleophilic attack of the primary amine of 1-(Oxan-4-yl)piperidin-4-amine on the electron-deficient C4 position of a 4-chloroquinazoline, leading to the displacement of the chloride and the formation of a new C-N bond. This reaction is a cornerstone in the synthesis of numerous quinazoline-based drug candidates. nih.gov

Table 2: Representative Reaction for Utility in Quinazoline Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-(Oxan-4-yl)piperidin-4-amine | 4-Chloroquinazoline | N-(1-(Oxan-4-yl)piperidin-4-yl)quinazolin-4-amine | Nucleophilic Aromatic Substitution |

The resulting N-(1-(oxan-4-yl)piperidin-4-yl)quinazolin-4-amine can serve as a versatile scaffold for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of biological activity.

Medicinal Chemistry Research and Biological Target Interactions

Rational Design and Synthesis of Novel Derivatives for Target Identification

The design of novel derivatives from the 1-(oxan-4-yl)piperidin-4-amine core often employs strategies such as bioisosterism and scaffold simplification to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Medicinal chemists utilize this scaffold to probe the binding pockets of various biological targets, systematically modifying its constituent parts to identify key interactions.

The synthesis of such derivatives typically involves multi-step reaction sequences. mdpi.com Common synthetic routes include the formation of the core piperidine (B6355638) structure, followed by the introduction of the oxane group and subsequent functionalization of the primary amine. ijnrd.org These synthetic efforts are crucial for generating compound libraries that can be screened against a wide array of biological targets to identify novel therapeutic leads.

The piperidine ring is a frequent target for structural modification in SAR studies due to its central role in the scaffold's architecture. Modifications often involve the introduction of various substituents on the piperidine nitrogen or at other positions on the ring. These changes can significantly impact a compound's affinity and selectivity for its biological target.

For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter, SAR studies revealed that the nature of the substituent on the piperidine ring was critical for activity. nih.gov Similarly, in the design of monoamine oxidase (MAO) inhibitors, the substitution pattern on the piperidine ring was found to be a key determinant of both potency and selectivity for MAO-A versus MAO-B. nih.gov

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

The oxane (or tetrahydropyran) moiety also plays a crucial role in the interaction of these compounds with their biological targets. Its replacement with other cyclic or acyclic ether-containing groups has been explored to optimize ligand binding.

In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as choline transporter inhibitors, the 3-(piperidin-4-yl)oxy substituent was found to be favored over alkyl ether changes, indicating the importance of the cyclic ether structure for potent inhibition. nih.gov The stereochemistry and conformation of the oxane ring can also influence binding affinity, making it a key area for optimization in ligand design.

Mechanistic Investigations of Molecular Interactions with Biological Systems

Understanding the molecular mechanisms by which 1-(oxan-4-yl)piperidin-4-amine derivatives interact with biological systems is essential for their development as therapeutic agents. These investigations often involve a combination of biochemical assays, biophysical techniques, and computational modeling.

Derivatives of the 1-(oxan-4-yl)piperidin-4-amine scaffold have been investigated as inhibitors of various enzymes. For example, piperidine-based compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov The design of selective inhibitors for these enzymes is a key strategy in the development of treatments for Alzheimer's disease.

Furthermore, piperidine derivatives have been identified as potent inhibitors of MAO, enzymes that metabolize monoamine neurotransmitters. nih.gov The SAR of these inhibitors has been extensively studied to improve their selectivity for MAO-A or MAO-B, which is important for their therapeutic application in depression and Parkinson's disease, respectively.

Table 2: Enzyme Inhibition Profile of Piperidine Derivatives

The 1-(oxan-4-yl)piperidin-4-amine scaffold is present in ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels. Receptor binding assays are crucial for determining the affinity and selectivity of these compounds.

For example, 4-oxypiperidine ethers have been developed as potent antagonists/inverse agonists at the histamine (B1213489) H3 receptor, with some compounds exhibiting nanomolar affinity. nih.gov Molecular docking studies of these compounds have revealed key interactions within the receptor binding pocket, such as those with aspartate residue Asp114 in transmembrane domain 3. nih.gov Similarly, piperidine-based structures have been investigated as ligands for the sigma-1 receptor, with chemical modifications influencing both affinity and selectivity. nih.gov

Beyond direct enzyme inhibition or receptor binding, derivatives of 1-(oxan-4-yl)piperidin-4-amine can modulate intracellular signaling pathways. For instance, N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov These compounds were shown to induce the expression of HIF-1α protein and its downstream target gene p21, ultimately promoting apoptosis in tumor cells. nih.gov Such findings highlight the potential of this chemical scaffold in the development of novel cancer therapeutics that act by modulating key signaling cascades.

Preclinical In Vitro and In Vivo Explorations of Derivatized Analogues (excluding human trials)

Preclinical research on derivatives of 1-(Oxan-4-yl)piperidin-4-amine has spanned a variety of therapeutic areas, including cancer and pain management. These studies have been crucial in establishing proof-of-concept and elucidating the mechanisms of action for these novel chemical entities.

Efficacy Proof-of-Concept in Relevant Animal Models

Derivatives of the 1-(Oxan-4-yl)piperidin-4-amine scaffold have been investigated in rodent models to assess their therapeutic potential. For instance, a series of phenolic diaryl amino piperidine derivatives were evaluated for their anti-nociceptive activity. In these studies, one particular analogue demonstrated significant pain relief in rodent models, highlighting the potential of this chemical class to provide novel mechanisms for pain management. nih.gov

In the field of oncology, a notable class of derivatives, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). Representative compounds from this series effectively modulated biomarkers of signaling through the Akt pathway in vivo. Furthermore, these compounds demonstrated strong inhibition of human tumor xenograft growth in nude mice at doses that were well-tolerated, establishing a clear proof-of-concept for their anti-cancer efficacy. nih.gov

| Compound Class | Animal Model | Therapeutic Area | Key Findings |

| Phenolic diaryl amino piperidines | Rodent models of pain | Analgesia | Demonstrated significant anti-nociceptive activity. nih.gov |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Nude mice with human tumor xenografts | Oncology | Potent, orally bioavailable inhibitors of Akt; strongly inhibited tumor growth. nih.gov |

Molecular Target Engagement Studies in Cell-Based and Organismal Systems

The exploration of molecular interactions has been a key aspect of the preclinical evaluation of 1-(Oxan-4-yl)piperidin-4-amine derivatives. In cell-based assays, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series was shown to be ATP-competitive, nanomolar inhibitors of Akt. These compounds exhibited significant selectivity for Akt over the closely related kinase PKA, with some analogues showing up to 150-fold selectivity. nih.gov This high degree of selectivity is a crucial attribute for minimizing off-target effects.

Similarly, the diaryl amino piperidine derivatives were characterized through in vitro assays to determine their affinity and functional activity at opioid receptors. These studies confirmed that the compounds are potent delta opioid receptor agonists, with a high degree of selectivity over mu and kappa opioid receptors. The most promising analogue from this series exhibited a Ki of 18 nM for the delta-opioid receptor and was significantly more selective over mu- and kappa-receptors. nih.govnih.gov

| Compound Class | Molecular Target | Assay Type | Key Findings |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | ATP-competitive inhibition assays | Nanomolar inhibitors with up to 150-fold selectivity over PKA. nih.gov |

| Phenolic diaryl amino piperidines | Delta-opioid receptor | Radioligand binding and functional assays | Potent and selective delta-opioid receptor agonists. nih.govnih.gov |

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.

For a molecule like 1-(Oxan-4-yl)piperidin-4-amine hydrochloride, molecular docking simulations would be employed to predict its binding mode within the active site of a target protein. The analysis would focus on identifying key interactions that stabilize the ligand-protein complex. Based on the structure of the compound, several types of interactions can be anticipated:

Hydrogen Bonding: The primary amine group on the piperidine (B6355638) ring and the oxygen atom in the oxane ring are potential hydrogen bond donors and acceptors, respectively. The protonated amine in the hydrochloride salt form is a strong hydrogen bond donor. These groups can form crucial hydrogen bonds with polar residues in the active site of a target protein.

Electrostatic Interactions: The positively charged piperidinium nitrogen can engage in favorable electrostatic interactions, including salt bridges with negatively charged amino acid residues such as aspartate or glutamate.

Hydrophobic Interactions: The aliphatic carbon skeletons of the piperidine and oxane rings can form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Interaction hotspots are regions within the binding site that contribute significantly to the binding energy. For this compound, hotspots would likely involve residues that can form hydrogen bonds with the amine and oxane functionalities, as well as those forming a hydrophobic pocket that accommodates the ring systems. Studies on similar piperidine-containing molecules have shown that these interactions are critical for their biological activity nih.govresearchgate.net.

Table 1: Predicted Interaction Profile of 1-(Oxan-4-yl)piperidin-4-amine with a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | Piperidine-NH3+ | Asp184 (side chain carboxylate) |

| Hydrogen Bond (Acceptor) | Oxane Oxygen | Gln135 (side chain amide) |

| Salt Bridge | Piperidine-NH3+ | Asp184 (side chain carboxylate) |

| Hydrophobic Interaction | Piperidine & Oxane Rings | Val88, Leu132, Ile145 |

This table presents a hypothetical interaction profile based on the chemical structure of the compound and general principles of molecular docking.

Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or predicted binding free energy, ΔG_bind) of a ligand to its target. These scores are calculated based on the intermolecular interactions observed in the docked pose. Lower (more negative) scores generally indicate a higher predicted binding affinity.

The predicted binding affinity of this compound would depend on the specific target protein. For instance, in a study of piperidine derivatives targeting the main protease of SARS-CoV-2, predicted binding free energies ranged from -4.29 to -6.78 kcal/mol nih.gov. For sigma receptors, piperidine-based compounds have shown affinities (Ki) in the nanomolar range, which corresponds to favorable binding energies nih.gov. While a specific value for this compound is not available, it is expected that its binding affinity would be influenced by the presence of both polar and nonpolar functionalities that allow for a combination of stabilizing interactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational space of a ligand and its complex with a receptor over time.

MD simulations of a this compound-receptor complex would be performed in a simulated biological environment, typically a water box with physiological salt concentrations, to mimic in vivo conditions. These simulations can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, the stability of the docked pose can be assessed. A stable RMSD suggests that the ligand remains in its initial binding mode.

Flexibility of the Ligand and Receptor: The root-mean-square fluctuation (RMSF) of individual atoms or residues can highlight flexible regions of both the ligand and the protein upon binding.

Key Persistent Interactions: Analysis of the simulation trajectory can identify hydrogen bonds and other interactions that are consistently maintained over time, indicating their importance for binding.

Studies on other piperidine derivatives have utilized MD simulations to confirm the stability of docking poses and to understand the dynamic nature of the ligand-protein interactions tandfonline.commdpi.com.

The conformational landscape of 1-(Oxan-4-yl)piperidin-4-amine and its derivatives can be explored using MD simulations. Both the piperidine and oxane rings can exist in different chair and boat conformations. The linkage between these two rings also has rotational freedom. Understanding the preferred conformations in solution is crucial as it can influence the molecule's ability to adopt the bioactive conformation required for binding to a target. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are more likely to be populated.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity and intrinsic stability.

For this compound, DFT calculations could be used to determine:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the protonated amine would be highly positive, while the oxane oxygen would be a region of negative potential.

Global Chemical Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

Quantum chemical studies on piperidine and piperazine (B1678402) derivatives have been used to analyze their electronic structures and correlate these properties with their observed biological activities nih.gov.

Table 2: Hypothetical Quantum Chemical Properties of 1-(Oxan-4-yl)piperidin-4-amine

| Property | Predicted Value/Observation |

| HOMO Energy | Localized on the amine and piperidine ring, indicating these are sites for electron donation. |

| LUMO Energy | Distributed over the entire molecule, suggesting sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | A larger gap would indicate higher chemical stability and lower reactivity. |

| Molecular Electrostatic Potential | Positive potential around the -NH3+ group; negative potential near the oxane oxygen. |

This table presents expected quantum chemical properties based on the structure of the compound and general principles of DFT.

An extensive review of computational and theoretical chemistry literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focused on a derivative series of this compound. While QSAR is a widely applied methodology in drug discovery to understand the relationship between the chemical structure and biological activity of compounds, dedicated research on this particular scaffold and its analogues appears to be limited or not publicly available.

QSAR models are mathematical representations that correlate variations in the physicochemical properties of a series of compounds with their biological activities. These models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and elucidating the molecular features crucial for a desired biological effect. The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

Despite the prevalence of the piperidine and oxane motifs in medicinal chemistry, specific QSAR investigations on derivatives of this compound have not been identified in the surveyed scientific literature. Such studies would be valuable in guiding the rational design of new analogues with potentially enhanced therapeutic properties. Future computational work in this area could provide significant insights into the structure-activity landscape of this class of compounds.

Advanced Analytical Methodologies in Chemical and Biological Research

High-Resolution Spectroscopic Characterization for Structural Elucidation

Beyond routine confirmation of its identity, high-resolution spectroscopic techniques are employed to unravel the detailed structural nuances of 1-(Oxan-4-yl)piperidin-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, are essential for assigning every proton and carbon in the molecule.

In deuterated solvents such as D₂O or DMSO-d₆, the proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) and oxan rings. The axial and equatorial protons on each ring are diastereotopic and should, in a high-field instrument, appear as separate signals with different coupling constants, providing insight into the chair conformation of both heterocyclic rings. The proton at the C4 position of the piperidine ring, adjacent to the amine, and the proton at the C4 position of the oxan ring, the point of connection to the piperidine nitrogen, are of particular diagnostic importance.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximities between protons. This data is critical for determining the relative stereochemistry and preferred conformation of the molecule, such as the orientation of the oxan ring relative to the piperidine ring. For instance, NOE correlations between protons on the piperidine ring and the oxan ring would confirm their spatial relationship.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2/H6 (axial) | 2.8 - 3.2 | m |

| Piperidine H2/H6 (equatorial) | 3.3 - 3.7 | m |

| Piperidine H3/H5 (axial) | 1.6 - 2.0 | m |

| Piperidine H3/H5 (equatorial) | 2.0 - 2.4 | m |

| Piperidine H4 | 3.0 - 3.5 | m |

| Oxan H2/H6 (axial) | 3.3 - 3.6 | m |

| Oxan H2/H6 (equatorial) | 3.8 - 4.1 | m |

| Oxan H3/H5 (axial) | 1.4 - 1.8 | m |

| Oxan H3/H5 (equatorial) | 1.8 - 2.2 | m |

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides the exact mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the elemental formula (C₁₀H₂₁N₂O⁺ for the free base).

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of the parent ion can yield structurally informative daughter ions. Key fragmentations for this molecule would likely involve the cleavage of the C-N bond connecting the two rings or fragmentation within the rings themselves. For instance, a characteristic fragmentation pathway for piperidine-containing structures involves the cleavage of the C1-C2 bond in the cyclohexanone (B45756) moiety, followed by further losses. chemicalbook.com The loss of the oxan ring or the piperidine ring can produce significant fragment ions that help confirm the connectivity of the molecule.

Table 2: Predicted Key HRMS Fragments for the [M+H]⁺ Ion of 1-(Oxan-4-yl)piperidin-4-amine

| m/z (Predicted) | Possible Fragment |

|---|---|

| 185.1654 | [M+H]⁺ |

| 101.1024 | [C₅H₁₃N₂]⁺ (Piperidin-4-amine moiety after cleavage) |

| 86.0964 | [C₅H₁₂N]⁺ (Piperidine ring fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. For this compound, the IR spectrum would display characteristic peaks confirming its structure.

Key expected vibrational modes include the N-H stretching of the primary amine and the ammonium (B1175870) salt, C-H stretching of the aliphatic rings, C-O-C stretching of the ether in the oxan ring, and C-N stretching of the tertiary amine in the piperidine ring. The presence of the hydrochloride salt would be evident from the broad absorption band for the N⁺-H stretching vibrations, typically in the 2400-3200 cm⁻¹ region. The analysis of these vibrational frequencies provides a molecular fingerprint.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretch (Ammonium) | 2400 - 3200 | Strong, Broad |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

Advanced Chromatographic Techniques for Research Sample Purity and Isolation of Analogues

Chromatographic methods are paramount for assessing the purity of research samples and for isolating structurally related analogues or impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine.

This analytical method can detect and quantify impurities, such as starting materials from the synthesis or by-products. For the isolation of analogues or for purification of the target compound, the analytical method can be scaled up to preparative HPLC, allowing for the collection of highly pure fractions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

While the hydrochloride salt itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for analyzing the corresponding free base or any volatile impurities or degradation products. The analysis would require either the direct injection of the free base or a derivatization step to increase volatility. GC-MS provides excellent separation and combines it with the powerful identification capabilities of mass spectrometry, allowing for the detection and structural elucidation of even trace amounts of volatile components in a sample.

Definitive Solid-State Structure of this compound Remains Undetermined by X-ray Crystallography

Despite a comprehensive search of scientific literature and structural databases, the definitive solid-state structure of the chemical compound this compound, as determined by X-ray crystallography, has not been publicly reported. As of the current date, no detailed research findings or crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this specific molecule, are available in the public domain.

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details of a molecule, which are crucial for understanding its chemical and physical properties. The process involves diffracting X-rays off a single crystal of the substance and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic structure.

While information regarding the synthesis and basic chemical properties of this compound is accessible, the specific spatial arrangement of its constituent atoms in the solid state has not been elucidated and published. The generation of high-quality single crystals suitable for X-ray diffraction can be a significant challenge in chemical research and may be a contributing factor to the absence of this data.

Consequently, without primary crystallographic data, a detailed analysis of the solid-state structure, including the creation of data tables with crystal parameters, bond lengths, and angles, cannot be provided. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully characterize its molecular architecture.

Emerging Research Areas and Future Perspectives

Development of Next-Generation Analogues with Tuned Properties

The development of next-generation analogues of 1-(Oxan-4-yl)piperidin-4-amine hydrochloride is a key area of research, aimed at fine-tuning its physicochemical and pharmacological properties for specific therapeutic targets. The inherent conformational rigidity of the piperidine (B6355638) and oxane rings provides a robust scaffold that can be systematically modified to explore structure-activity relationships (SAR).

Key strategies in the design of next-generation analogues include:

Substitution on the Piperidine Nitrogen: The secondary amine in the piperidine ring is a prime site for modification. Alkylation, arylation, or acylation at this position can significantly impact a molecule's interaction with biological targets. For instance, the introduction of different aryl groups can modulate receptor binding affinity and selectivity.

Modification of the Aminopiperidine Moiety: The 4-amino group on the piperidine ring is a critical pharmacophore. Its conversion to amides, sulfonamides, or ureas can lead to analogues with altered hydrogen bonding capabilities and pharmacokinetic profiles.

Stereochemical Control: The chiral centers within the molecule allow for the synthesis of stereoisomers. Investigating the biological activity of individual enantiomers and diastereomers is crucial, as often only one isomer is responsible for the desired therapeutic effect, while others may be inactive or contribute to off-target effects.

A study on a series of 4-amino-piperidine derivatives as M3 muscarinic antagonists demonstrated that chemical modulations on this scaffold could yield molecules with high affinity and selectivity. researchgate.net This highlights the potential for developing highly specific ligands by exploring the chemical space around the 4-aminopiperidine (B84694) core.

The synthesis of functionalized tetrahydropyran (B127337) scaffolds has also been a focus, with methods being developed to create diverse libraries of sp³-rich structures for drug discovery. nih.govsygnaturediscovery.com These approaches can be applied to the oxane portion of 1-(Oxan-4-yl)piperidin-4-amine to generate novel analogues.

The following table summarizes potential modifications and their expected impact on the properties of the resulting analogues:

| Modification Site | Type of Modification | Potential Impact on Properties |

| Piperidine Nitrogen | Alkylation, Arylation, Acylation | Modulated receptor binding, altered selectivity, improved pharmacokinetic profile |

| 4-Amino Group | Amidation, Sulfonamidation, Ureation | Modified hydrogen bonding, altered solubility, enhanced metabolic stability |

| Oxane Ring | Substitution, Ring Opening | Changes in steric bulk, altered polarity, introduction of new functional groups |

| Stereocenters | Isolation of specific isomers | Increased potency, reduced off-target effects, improved therapeutic index |

Integration into Advanced Materials Science Research and Nanotechnology

While primarily explored in the context of medicinal chemistry, the structural features of this compound and its analogues present opportunities for their integration into advanced materials science and nanotechnology. The presence of reactive functional groups (amine) and the defined three-dimensional structure of the piperidine and oxane rings make these compounds interesting building blocks for functional materials.

One area of potential is the development of bioactive films and coatings . Piperidine-based compounds have been incorporated into polymeric films to create materials with antimicrobial properties. nih.gov The functional groups on 1-(Oxan-4-yl)piperidin-4-amine could be used to graft the molecule onto surfaces, potentially conferring specific biological recognition or signaling capabilities.

Another promising direction is the use of piperidine derivatives in the functionalization of nanoparticles . For example, piperidine and piperazine (B1678402) have been immobilized on iron oxide nanoparticles to create magnetically recyclable heterogeneous catalysts. researchgate.net This suggests that this compound could be attached to the surface of nanoparticles to create targeted drug delivery systems or novel diagnostic agents. The piperidine moiety could serve as a linker, while the oxane and amine groups could be further modified to attach targeting ligands or therapeutic payloads.

The potential applications in materials science are summarized below:

| Application Area | Role of 1-(Oxan-4-yl)piperidin-4-amine Scaffold | Potential Outcome |

| Bioactive Surfaces | Covalent attachment to polymer surfaces | Surfaces with antimicrobial or cell-signaling properties |

| Nanoparticle Functionalization | Surface modification of nanoparticles (e.g., iron oxide, gold) | Targeted drug delivery vehicles, contrast agents for medical imaging |

| Functional Polymers | Monomer for polymerization | Polymers with tailored chemical and biological properties |

Mechanistic Studies for Polypharmacological Applications

Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a strategy for treating complex diseases such as cancer and neurodegenerative disorders. nih.gov The scaffold of this compound, with its multiple functional groups and defined stereochemistry, is well-suited for the design of multi-target ligands.

Mechanistic studies are crucial to understanding how analogues of this compound might interact with different biological targets. For instance, derivatives of 4-oxypiperidine have been shown to act as ligands for both histamine (B1213489) H3 receptors and cholinesterases, demonstrating the potential for a single core structure to exhibit dual activity. nih.gov

Future research in this area will likely involve:

Computational Modeling and Docking Studies: In silico methods can be used to predict the binding of 1-(Oxan-4-yl)piperidin-4-amine analogues to a wide range of biological targets. This can help to identify potential polypharmacological profiles and guide the synthesis of new compounds.

In Vitro Target Screening: Promising candidates identified through computational screening can then be tested in vitro against a panel of receptors, enzymes, and ion channels to experimentally validate their multi-target activity.

The piperidine scaffold is a common feature in many approved drugs that act on the central nervous system (CNS), and it has been explored for its potential in treating a variety of conditions, including pain and cancer. tandfonline.comarizona.edunih.gov By systematically modifying the 1-(Oxan-4-yl)piperidin-4-amine scaffold, it may be possible to develop novel polypharmacological agents with improved efficacy and reduced side effects for a range of complex diseases.

Contribution to High-Throughput Screening Library Development for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify new therapeutic leads. The development of diverse and high-quality screening libraries is essential for the success of HTS campaigns. The this compound scaffold and its derivatives are valuable additions to such libraries due to their drug-like properties and synthetic tractability.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.com The inclusion of the oxane ring adds to the three-dimensionality of the molecule, a desirable feature for screening libraries as it can lead to more specific interactions with biological targets.

The synthesis of libraries based on the 4-aminopiperidine scaffold has been a subject of significant research. nih.gov For example, a platform incorporating computational library design and parallel synthesis has been used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov Similarly, the synthesis of piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries has been reported, further emphasizing the utility of these structural motifs in library development. researchgate.net

The key advantages of including 1-(Oxan-4-yl)piperidin-4-amine based compounds in HTS libraries are:

Structural Diversity: The scaffold can be readily decorated with a wide variety of substituents, leading to a large and diverse library of compounds.

Drug-like Properties: The physicochemical properties of the scaffold, such as molecular weight and polarity, are generally within the range considered favorable for drug candidates.

Synthetic Accessibility: The synthesis of analogues is often straightforward, allowing for the efficient production of large numbers of compounds for screening.

The following table outlines the role of this compound class in the drug discovery pipeline:

| Stage of Drug Discovery | Contribution of 1-(Oxan-4-yl)piperidin-4-amine Scaffold |

| Library Design | Provides a 3D, drug-like core for building diverse compound collections. |

| High-Throughput Screening | Serves as a source of hit compounds against a variety of biological targets. |

| Hit-to-Lead Optimization | The scaffold can be systematically modified to improve the potency, selectivity, and pharmacokinetic properties of initial hits. |

Q & A

Q. What are the established synthetic routes for 1-(Oxan-4-yl)piperidin-4-amine hydrochloride, and how are yields optimized?

The synthesis typically involves multi-step reactions, such as Mannich reactions or nucleophilic substitutions. For example, a Mannich reaction using paraformaldehyde and phenethylamine hydrochloride as the amine component with acetophenone derivatives can yield structurally similar piperidine amines (yields: 87–98%) . Another method involves acylation of 4-amino-1-piperidinone followed by HCl treatment to form the hydrochloride salt . Key optimization factors include:

- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysts : Use of Cu(I) or Pd catalysts for coupling reactions to improve regioselectivity .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Characterization involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm the oxane-piperidine linkage and amine proton shifts .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 218.2 for [M+H]⁺) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% typical) . Critical purity parameters include residual solvent levels (GC-MS) and chloride content (ion chromatography) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Highly soluble in water (≥50 mg/mL) due to the hydrochloride salt form; moderate solubility in DMSO (20–30 mg/mL) .

- Stability : Stable at pH 4–7 (t½ > 24 hrs at 25°C); degrades in alkaline conditions (pH > 8) via hydrolysis of the oxane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ variability in enzyme assays) may arise from:

- Assay conditions : Differences in buffer pH (e.g., SSAO enzyme activity is pH-sensitive ).

- Protein-ligand binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates and validate target engagement .

- Metabolic interference : Screen for off-target effects using panels like Eurofins’ CEREP or enzyme-coupled assays .

Q. What strategies are recommended for optimizing the compound’s interaction with neurological targets (e.g., neurotransmitter receptors)?

Advanced approaches include:

- Molecular docking : Use Schrödinger’s Glide or AutoDock to model binding to α7 nicotinic acetylcholine receptors (nAChRs) .

- SAR studies : Modify the oxane ring (e.g., replace with tetrahydrofuran) to enhance blood-brain barrier permeability .

- In vivo electrophysiology : Patch-clamp recordings in hippocampal neurons to assess modulation of ion channels .

Q. How does structural modification of the oxane or piperidine moieties affect pharmacological activity?

Comparative data for analogs:

| Compound | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 1-(4-Aminopiperidin-1-yl)ethanone HCl | Acetylated amine | SSAO inhibition: 12 µM | |

| 1-(Benzofuran-2-carbonyl)piperidin-4-amine HCl | Benzofuran substitution | Antihypertensive activity | |

| Key trends: Bulkier substituents reduce solubility but improve receptor affinity . |

Q. What advanced analytical methods are used to study reaction intermediates during synthesis?

- In situ FTIR : Monitors carbonyl reduction (e.g., LiAlH₄-mediated conversion of amides to amines) .

- X-ray crystallography : Resolves stereochemical ambiguity in oxane-piperidine fused rings .

- NMR kinetics : Tracks real-time progress of Mannich reactions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in scale-up synthesis?

Common issues and mitigations:

- Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .

- Crystallization difficulties : Employ anti-solvent precipitation with tert-butyl methyl ether .

- Process automation : Switch from batch to flow chemistry for exothermic reactions (e.g., HCl salt formation) .

Q. What computational tools are recommended for predicting metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.